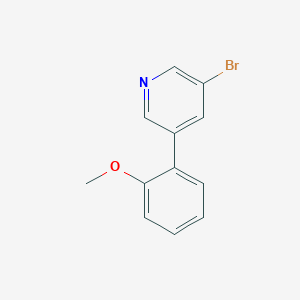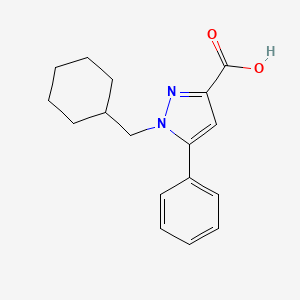
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrClF3O2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylacetic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetic acid precursor. The general steps are as follows:
Chlorination: Chlorine atoms are introduced using chlorine gas (Cl2) or other chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-chloro-5-methylphenylacetic acid
- 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid
- 4-Chloro-3-(trifluoromethyl)phenylacetic acid
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenylacetic acid structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H5BrClF3O2 |
|---|---|
Poids moléculaire |
317.48 g/mol |
Nom IUPAC |
2-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrClF3O2/c10-6-2-4(3-7(15)16)1-5(8(6)11)9(12,13)14/h1-2H,3H2,(H,15,16) |
Clé InChI |
XVHWGJPJNHTGBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)


![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)



![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
